

2-Chloro-3-cyclopropylpyridine chemical properties

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Compound of Interest

Compound Name: 2-Chloro-3-cyclopropylpyridine

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2-Chloro-3-cyclopropylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted chemical properties of **2-Chloro-3-cyclopropylpyridine**, a novel substituted pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds to forecast its physicochemical characteristics, reactivity, and spectral data. Furthermore, detailed experimental protocols for its synthesis and characterization are proposed based on established chemical methodologies.

Predicted Physicochemical and Spectroscopic Properties

The properties of **2-Chloro-3-cyclopropylpyridine** are anticipated to be influenced by the cumulative effects of the chloro, cyclopropyl, and pyridine functionalities. The following tables summarize the known properties of structurally related compounds, which serve as a basis for the predictions for **2-Chloro-3-cyclopropylpyridine**.

Table 1: Physicochemical Properties of 2-Chloro-3-substituted Pyridines

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Boiling Point (°C)
2-Chloropyridine	C ₅ H ₄ ClN	113.54	Colorless liquid	-46	166
2-Chloro-3-picoline	C ₆ H ₆ ClN	127.57	Light yellow liquid	193	Not available
2-Chloro-3-cyanopyridine	C ₆ H ₃ ClN ₂	138.55	White to light yellow crystal powder	105.0 - 109.0	Not available
2-Chloro-3-fluoropyridine	C ₅ H ₃ ClFN	131.54	Liquid	Not available	80 °C/80 mmHg
2-Chloro-3-cyclopropylpyridine (Predicted)	C ₈ H ₈ ClN	153.61	Liquid or low-melting solid	< 25	~180-220

Table 2: Predicted ¹H NMR Spectral Data for 2-Chloro-3-cyclopropylpyridine in CDCl₃

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-4	7.2 - 7.4	dd	J = 7.5, 4.8
H-5	7.6 - 7.8	dd	J = 7.5, 1.8
H-6	8.2 - 8.4	dd	J = 4.8, 1.8
Cyclopropyl-CH	1.8 - 2.2	m	-
Cyclopropyl-CH ₂	0.6 - 1.2	m	-

Table 3: Predicted ^{13}C NMR Spectral Data for 2-Chloro-3-cyclopropylpyridine in CDCl_3

Carbon	Predicted Chemical Shift (ppm)
C-2	148 - 152
C-3	135 - 139
C-4	121 - 124
C-5	138 - 142
C-6	147 - 151
Cyclopropyl-CH	8 - 12
Cyclopropyl-CH ₂	4 - 8

Table 4: Predicted IR Spectral Data for 2-Chloro-3-cyclopropylpyridine

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3000 - 3100	Medium
C-H (cyclopropyl)	2900 - 3000	Medium
C=N, C=C (pyridine ring)	1550 - 1600	Strong
C-Cl	700 - 800	Strong

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, purification, and characterization of **2-Chloro-3-cyclopropylpyridine**.

Synthesis of 2-Chloro-3-cyclopropylpyridine

This proposed synthesis is adapted from known procedures for the chlorination of pyridine-N-oxides.

Reaction: 3-Cyclopropylpyridine-N-oxide to **2-Chloro-3-cyclopropylpyridine**.

Materials:

- 3-Cyclopropylpyridine-N-oxide
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask, dissolve 3-cyclopropylpyridine-N-oxide (1 equivalent) in dichloromethane (10 volumes).
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

- Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine (1 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra should be recorded on a 400 MHz or higher NMR spectrometer using deuterated chloroform (CDCl_3) as the solvent.
- Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

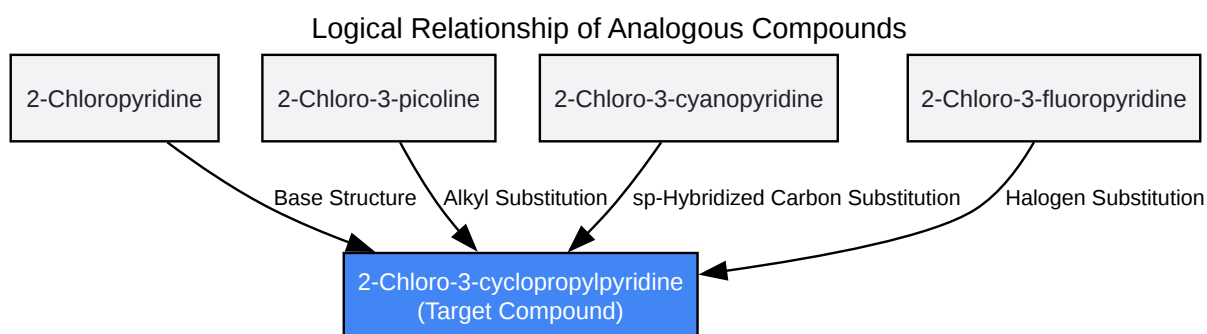
- The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Visualizations

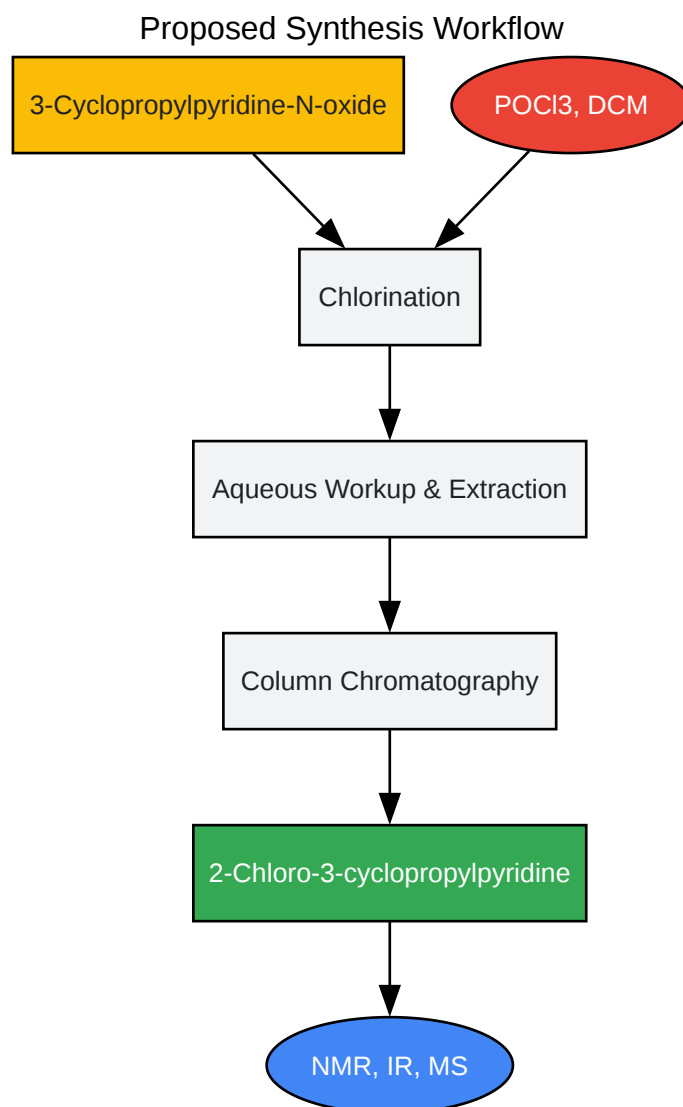
Logical Relationship of Analogous Compounds



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Caption: Relationship between the target compound and its analogues.

Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **2-Chloro-3-cyclopropylpyridine**.

Safety and Handling

Substituted chloropyridines should be handled with care in a well-ventilated fume hood.^{[1][2]} Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.^[1] Avoid inhalation of vapors and contact with skin and eyes.^{[1][2]} In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.^{[3][4]} Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.^[2]

Reactivity and Potential Applications

2-Chloropyridines are versatile intermediates in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.^[5] The cyclopropyl group may also influence the electronic properties of the pyridine ring and could be a site for further chemical modification.

Given the prevalence of pyridine-containing compounds in pharmaceuticals and agrochemicals, **2-Chloro-3-cyclopropylpyridine** represents a promising scaffold for the development of novel bioactive molecules. Its structural motifs are found in compounds with a wide range of biological activities. Further research into the reactivity and biological screening of this compound is warranted.

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